

Application Notes and Protocols for K145 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

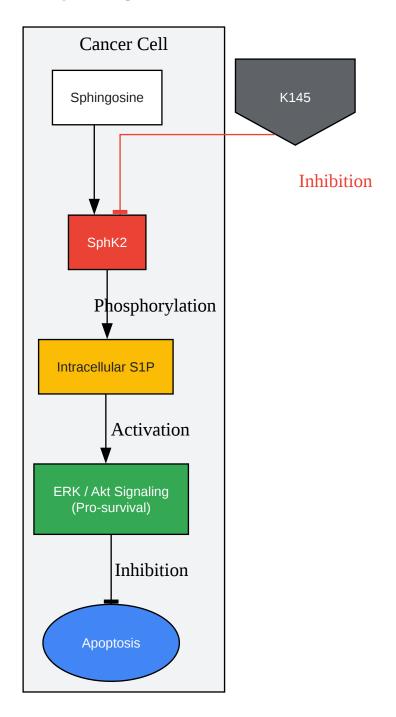
These application notes provide detailed protocols and essential data for the use of **K145**, a selective inhibitor of Sphingosine Kinase 2 (SphK2), in in vivo mouse models. **K145** has demonstrated anti-tumor activity in preclinical studies, making it a compound of interest for cancer research. This document outlines its mechanism of action, established in vivo dosages, and comprehensive protocols for vehicle preparation, animal model development, and administration. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Mechanism of Action

K145 is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2), with an IC50 of $4.3 \,\mu\text{M}$. It displays selectivity for SphK2 over SphK1 and other protein kinases. The primary mechanism of action of **K145** involves the inhibition of SphK2, which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). By inhibiting SphK2, **K145** reduces intracellular levels of S1P. This reduction in S1P, in turn, leads to the downregulation of pro-survival signaling pathways, notably the ERK and Akt pathways, ultimately inducing apoptosis in cancer cells. Interestingly, while intracellular S1P levels are decreased, studies on SphK2 inhibitors have shown that they can lead to an increase in circulating S1P levels in the blood of mice.



Signaling Pathway Diagram



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Caption: **K145** inhibits SphK2, leading to reduced intracellular S1P and subsequent downregulation of ERK/Akt signaling, promoting apoptosis.



Quantitative Data Summary

The following tables summarize the available quantitative data for **K145** from preclinical studies.

Table 1: In Vitro Inhibitory Activity of K145

Parameter	Value	Cell Line/Enzyme	
IC50	4.3 μΜ	SphK2	
Ki	6.4 μΜ	SphK2	

Table 2: Efficacious In Vivo Dosage of K145 in a U937 Xenograft Model

Animal Model	Tumor Cell Line	K145 Dosage	Administrat ion Route	Treatment Duration	Outcome
BALB/c-nu mice	U937 (human histiocytic lymphoma)	50 mg/kg	Daily Oral Gavage	15 days	Significant inhibition of tumor growth
BALB/c-nu mice	U937 (human histiocytic lymphoma)	20 mg/kg	Not specified	Not specified	Efficacy observed

Experimental Protocols K145 Formulation and Vehicle Preparation

Objective: To prepare a vehicle formulation suitable for the oral administration of **K145** to mice.

Materials:

- K145 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile



- Saline (0.9% NaCl), sterile
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Pipettes and sterile tips

Protocol for 2% DMSO, 20% PEG, 78% Saline Vehicle:

- Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (typically 100-200 μL per mouse).
- Dissolve K145 in DMSO: In a sterile conical tube, add the calculated amount of K145 powder. Add 2% of the final volume as DMSO. Vortex thoroughly until the K145 is completely dissolved.
- Add PEG: Add 20% of the final volume as PEG300 or PEG400 to the DMSO/K145 solution.
 Vortex until the solution is homogeneous.
- Add Saline: Add 78% of the final volume as sterile saline. Vortex thoroughly to ensure a uniform suspension.
- Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before each use, allow the formulation to reach room temperature and vortex vigorously to ensure homogeneity.

U937 Xenograft Mouse Model Protocol

Objective: To establish a subcutaneous U937 tumor xenograft model in immunodeficient mice.

Materials:

- U937 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- · Phosphate-buffered saline (PBS), sterile



- Trypan blue solution
- Hemocytometer
- Immunodeficient mice (e.g., BALB/c-nu or SCID), 6-8 weeks old
- Sterile syringes (1 mL) and needles (25-27 gauge)
- 70% ethanol
- Calipers

Protocol:

- Cell Culture: Culture U937 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
- Cell Preparation for Injection:
 - Harvest cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cell pellet twice with sterile PBS.
 - Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10⁷
 cells/mL.
 - Keep the cell suspension on ice until injection.
- Subcutaneous Injection:
 - Anesthetize the mouse using an appropriate method.
 - Shave and disinfect the injection site on the flank of the mouse with 70% ethanol.
 - Gently lift the skin and insert the needle subcutaneously.
 - Inject 100-200 μ L of the cell suspension (5-10 x 10⁶ cells).



- Slowly withdraw the needle.
- Tumor Monitoring:
 - Monitor the mice daily for tumor development.
 - Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
 - Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
 - Begin K145 treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Experimental Workflow Diagram



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Caption: Workflow for a U937 xenograft study with K145 treatment.

Pharmacokinetics and Toxicology Pharmacokinetics

Specific pharmacokinetic parameters for **K145** in mice, such as Cmax, Tmax, half-life (T1/2), and AUC, are not publicly available at this time. However, **K145** has been demonstrated to be orally bioavailable and effective when administered via oral gavage.

General Protocol for a Preliminary Pharmacokinetic Study:

- Administer a single dose of **K145** (e.g., 50 mg/kg) to a cohort of mice via oral gavage.
- Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) postadministration.



- Process blood samples to obtain plasma.
- Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of K145.
- Calculate pharmacokinetic parameters using appropriate software.

Toxicology

In a 15-day study with daily oral administration of 50 mg/kg **K145** to BALB/c-nu mice, no apparent toxicity was observed.

General Recommendations for Toxicity Assessment:

- Acute Toxicity: Perform a single-dose escalation study to determine the maximum tolerated dose (MTD).
- Repeat-Dose Toxicity: For longer-term studies, conduct a repeat-dose toxicity study (e.g., 14 or 28 days) at and around the efficacious dose.
- Monitoring: During toxicity studies, monitor animals for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral abnormalities.
- Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs.
- Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.

Conclusion

K145 is a promising SphK2 inhibitor with demonstrated in vivo anti-tumor efficacy in a U937 xenograft mouse model at a dose of 50 mg/kg administered by daily oral gavage. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize **K145** in their preclinical cancer studies. While detailed pharmacokinetic and toxicology data are limited, the general procedures outlined will aid in the design of further investigations to fully characterize the in vivo properties of **K145**.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com